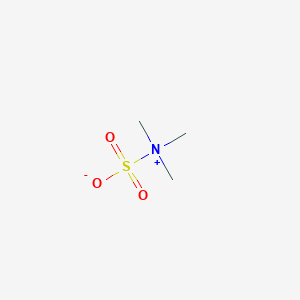
Trimethylsulfoammonium hydroxide, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsulfoammonium hydroxide, inner salt, is a quaternary ammonium compound with a unique structure that includes a sulfur atom bonded to three methyl groups and one oxygen atom. This compound is known for its stability and reactivity, making it valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsulfoammonium hydroxide, inner salt, can be synthesized through the reaction of dimethyl sulfoxide with methyl iodide, resulting in the formation of trimethylsulfoxonium iodide. This intermediate is then treated with sodium hydroxide to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound, involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes refluxing dimethyl sulfoxide with methyl iodide, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsulfoammonium hydroxide, inner salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoammonium group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Trimethylsulfoammonium hydroxide, inner salt, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsulfoammonium hydroxide, inner salt, involves its ability to form stable ylides and other reactive intermediates. These intermediates can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium iodide
- Trimethylselenoxonium iodide
- Trimethylsulfoxonium chloride
Uniqueness
Trimethylsulfoammonium hydroxide, inner salt, is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to form stable ylides distinguishes it from other similar compounds, providing unique opportunities for chemical synthesis and research .
Properties
Molecular Formula |
C3H9NO3S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
[dimethyl(sulfonato)azaniumyl]methane |
InChI |
InChI=1S/C3H9NO3S/c1-4(2,3)8(5,6)7/h1-3H3 |
InChI Key |
MFEBDOMAQGIHGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


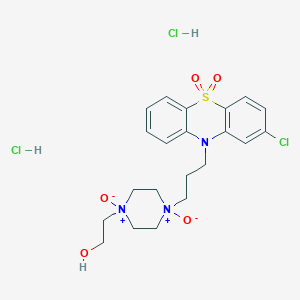
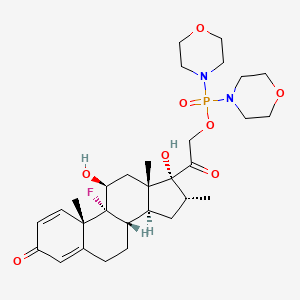
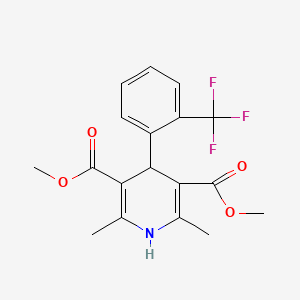
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
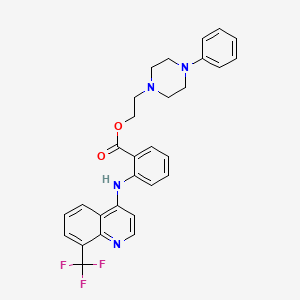
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
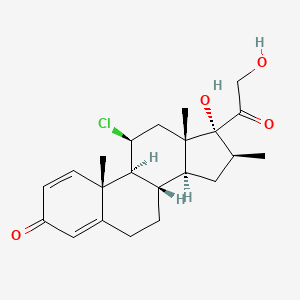
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)


![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)
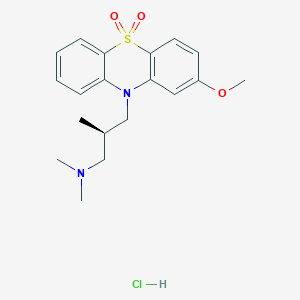
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
